4-tert-butyl-N-(3-fluorophenyl)benzamide
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Overview
Description
4-tert-butyl-N-(3-fluorophenyl)benzamide is an organic compound with the molecular formula C17H18FNO It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(3-fluorophenyl)benzamide typically involves the reaction of 4-tert-butylbenzoic acid with 3-fluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, usually at room temperature, to yield the desired benzamide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(3-fluorophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
4-tert-butyl-N-(3-fluorophenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(3-fluorophenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. In biological systems, it may interfere with cellular pathways, leading to specific physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(3-(trifluoromethyl)phenyl)benzamide
- 4-tert-butyl-N-(3-chloro-4-fluorophenyl)benzamide
- 4-tert-butyl-N-(2-fluorophenyl)benzamide
Comparison
4-tert-butyl-N-(3-fluorophenyl)benzamide is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different substituents (e.g., trifluoromethyl, chloro), the fluorine atom provides distinct electronic and steric effects, potentially leading to different chemical and biological behaviors.
Properties
Molecular Formula |
C17H18FNO |
---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
4-tert-butyl-N-(3-fluorophenyl)benzamide |
InChI |
InChI=1S/C17H18FNO/c1-17(2,3)13-9-7-12(8-10-13)16(20)19-15-6-4-5-14(18)11-15/h4-11H,1-3H3,(H,19,20) |
InChI Key |
ZLDILRFFFZHHPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
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